3,4,2',4',6'-Pentamethoxychalcone
Overview
Description
3,4,2’,4’,6’-Pentamethoxychalcone is a chalcone derivative characterized by the presence of five methoxy groups attached to its aromatic rings. Chalcones are a class of natural compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. The molecular formula of 3,4,2’,4’,6’-Pentamethoxychalcone is C20H22O6, and it has a molecular weight of 358.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,2’,4’,6’-Pentamethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 3,4,2’,4’,6’-pentamethoxybenzaldehyde and acetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete .
Industrial Production Methods: While specific industrial production methods for 3,4,2’,4’,6’-Pentamethoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and base concentration, to ensure high yield and purity of the product. Purification techniques such as recrystallization or column chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3,4,2’,4’,6’-Pentamethoxychalcone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.
Substitution: The methoxy groups on the aromatic rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to substitute the methoxy groups.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Amino or thio-substituted chalcones.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive chalcones and flavonoids.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological studies.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3,4,2’,4’,6’-Pentamethoxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its methoxy groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
3,4,2’,4’,6’-Pentamethoxychalcone is unique due to its specific substitution pattern of methoxy groups. Similar compounds include:
2’,4’,6’-Trimethoxychalcone: Lacks the additional methoxy groups at the 3 and 4 positions.
4’,5’-Dimethoxychalcone: Has fewer methoxy groups and different substitution pattern.
6’-Hydroxy-3,4,5,2’,4’-Pentamethoxychalcone: Contains a hydroxyl group in addition to methoxy groups, altering its chemical properties and biological activities.
These comparisons highlight the unique structural features of 3,4,2’,4’,6’-Pentamethoxychalcone, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-14-11-18(25-4)20(19(12-14)26-5)15(21)8-6-13-7-9-16(23-2)17(10-13)24-3/h6-12H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGYMYAOVADOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345745 | |
Record name | 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76650-20-9 | |
Record name | NSC 75527 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076650209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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